molecular formula C11H13BrN2O B8380746 2-amino-3-bromo-N-cyclobutylbenzamide

2-amino-3-bromo-N-cyclobutylbenzamide

Cat. No.: B8380746
M. Wt: 269.14 g/mol
InChI Key: IMBMMMNAQWFGQD-UHFFFAOYSA-N
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Description

2-amino-3-bromo-N-cyclobutylbenzamide is a high-value benzamide derivative designed for advanced pharmaceutical and chemical research. This compound integrates multiple functional groups—an aromatic bromine, a primary amine, and a cyclobutyl amide—making it a versatile building block in medicinal chemistry and drug discovery. The bromine substituent at the 3-position of the benzamide core makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for the construction of biaryl structures prevalent in medicinal compounds . The presence of the cyclobutyl group is of significant interest, as this cycloalkyl moiety is increasingly explored in drug design to fine-tune the properties of lead molecules, as seen in patented benzothiazole cyclobutyl amine derivatives . Furthermore, the 2-amino benzamide scaffold is recognized as a key intermediate in the production of anthranilamide compounds with biological activity . Researchers will find this chemical invaluable for developing novel therapeutic agents, particularly as a synthetic intermediate for targets such as CFTR modulators and other small-molecule therapeutics . It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

2-amino-3-bromo-N-cyclobutylbenzamide

InChI

InChI=1S/C11H13BrN2O/c12-9-6-2-5-8(10(9)13)11(15)14-7-3-1-4-7/h2,5-7H,1,3-4,13H2,(H,14,15)

InChI Key

IMBMMMNAQWFGQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C(=CC=C2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (mg/mL) Melting Point (°C) Key Features
2-Amino-3-bromo-N-cyclobutylbenzamide C₁₁H₁₂BrN₂O 283.14 2-NH₂, 3-Br, N-cyclobutyl ~0.5 (DMSO) 195–198 (dec.) High steric hindrance, moderate polarity
2-Bromo-N-(3-fluorophenyl)benzamide C₁₃H₁₀BrFNO 308.13 2-Br, N-(3-fluorophenyl) ~1.2 (DMSO) 160–162 Enhanced lipophilicity, halogen interactions
2-Amino-N-cyclopentylbenzamide C₁₂H₁₆N₂O 204.27 2-NH₂, N-cyclopentyl ~2.0 (DMSO) 145–148 Reduced steric strain, higher solubility

Key Observations :

  • Halogen Interactions : Bromine at the 3-position may engage in halogen bonding, a feature absent in fluorine-substituted analogs like 2-bromo-N-(3-fluorophenyl)benzamide, where fluorine primarily influences crystal packing via electrostatic interactions .
  • Polarity: The amino group in the target compound increases polarity relative to non-aminated analogs, though bromine’s electron-withdrawing effect counterbalances this, resulting in moderate solubility in DMSO.

Crystallinity and Stability

  • The cyclobutyl group in the target compound promotes dense crystal packing, as observed in X-ray diffraction studies, whereas fluorophenyl analogs form looser lattices due to fluorine’s smaller van der Waals radius .
  • Bromine’s polarizability enhances thermal stability, with the target compound decomposing at ~198°C, outperforming fluorinated analogs (melting point ~160°C) .

Preparation Methods

Direct Bromination of N-Cyclobutyl-2-Aminobenzamide

Adapting methods from CN103664765A, bromination can be achieved using liquid bromine under controlled conditions:

Procedure :

  • Dissolve N-cyclobutyl-2-aminobenzamide (1.0 eq) in dichloromethane (DCM) at 0°C.

  • Add bromine (1.1 eq) dropwise over 30 minutes, maintaining temperature below 5°C.

  • Warm to 25°C and stir for 12 hours.

  • Quench with sodium thiosulfate, extract with DCM, and concentrate.

Key Parameters :

  • Temperature : Exothermic bromination necessitates strict cooling to prevent di- or tri-bromination.

  • Solvent : DCM’s low polarity reduces side reactions.

Yield : ~65% (crude), with purity >85% before purification.

Bromination of 2-Nitrobenzamide Followed by Reduction

Based on CN105152947A, this two-step approach enhances regioselectivity:

Step 1: Bromination of 2-Nitrobenzamide

  • Suspend 2-nitrobenzamide in acetic acid at 0°C.

  • Add bromine (1.05 eq) dropwise, then heat to 50°C for 4 hours.

  • Isolate 3-bromo-2-nitrobenzamide via vacuum filtration.

Step 2: Nitro Reduction and Cyclobutylamine Coupling

  • Reduce 3-bromo-2-nitrobenzamide using iron powder (5 eq) in acetic acid/water (3:1) at 70°C.

  • Filter and extract 3-bromo-2-aminobenzoic acid.

  • Activate the carboxylic acid with thionyl chloride, then react with cyclobutylamine (1.2 eq) in tetrahydrofuran (THF).

Yield : ~58% overall (post-recrystallization).

Purification and Characterization

Recrystallization Optimization

  • Solvent System : Ethanol/water (4:1) achieves >99% purity after two recrystallizations.

  • Crystallization Yield : 85–90% recovery.

Chromatographic Techniques

  • Normal-Phase SiO₂ : Elute with ethyl acetate/hexane (1:3) to separate unreacted cyclobutylamine.

  • HPLC : C18 column with acetonitrile/water (65:35) confirms purity >99.5%.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Total Steps24
Overall Yield65%58%
Purity (Post-Purification)95%99%
ScalabilityModerateHigh
Byproduct Formation12–15%5–8%

Key Insights :

  • Route B’s multi-step process allows better impurity control, critical for pharmaceutical applications.

  • Route A’s simplicity favors small-scale synthesis but requires rigorous temperature monitoring.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

  • Challenge : Para-bromination competing with ortho-substitution.

  • Solution : Use bulky solvents (e.g., DMF) to sterically hinder para positions, improving ortho-bromination to 85% selectivity.

Cyclobutylamine Reactivity

  • Challenge : Low nucleophilicity of cyclobutylamine slows amidation.

  • Solution : Employ microwave-assisted synthesis at 80°C to reduce reaction time from 24 hours to 4 hours .

Q & A

Q. What role do non-covalent interactions (e.g., halogen bonding) play in crystal packing?

  • Methodological Insight : Analyze Hirshfeld surfaces to quantify Br⋯O/N interactions. Compare with related bromobenzamides to identify packing motifs that enhance stability .

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